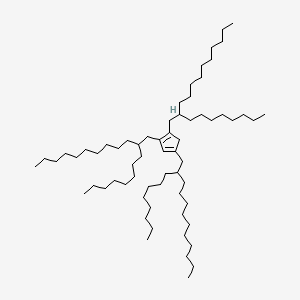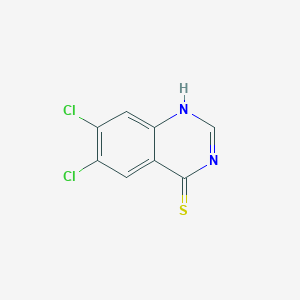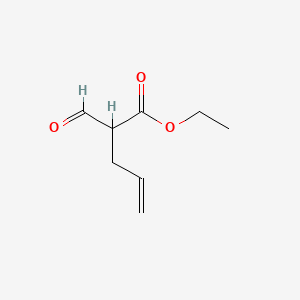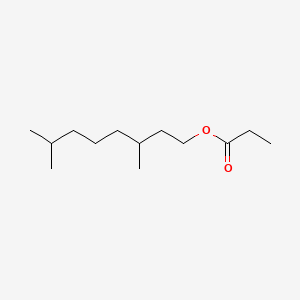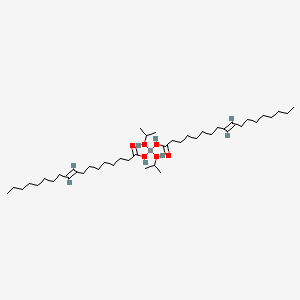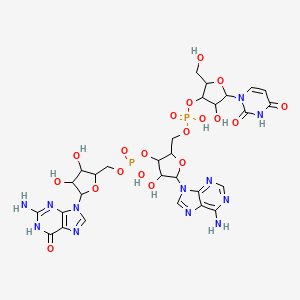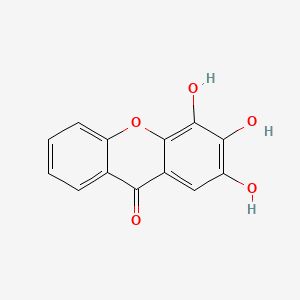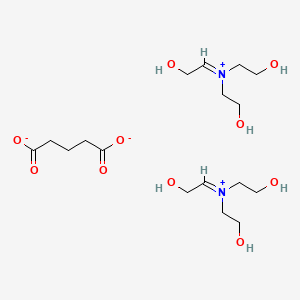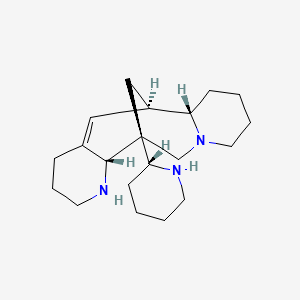
Sweetinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sweetinine is a synthetic sweetening agent known for its intense sweetness and low caloric content. It is widely used as a sugar substitute in various food and beverage products. This compound is particularly valued for its ability to provide sweetness without contributing to the caloric intake, making it a popular choice among individuals seeking to manage their weight or blood sugar levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sweetinine is typically synthesized through a multi-step chemical process. The synthesis begins with the preparation of a precursor compound, which undergoes a series of chemical reactions to form the final sweetening agent. The key steps in the synthesis include:
Nitration: The precursor compound is nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Reduction: The nitrated compound is then reduced using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to form the corresponding amine.
Acylation: The amine is acylated using an acyl chloride or anhydride to introduce the desired functional groups.
Purification: The final product is purified through recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Sweetinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst or base.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Sweetinine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of synthetic pathways and reaction mechanisms.
Biology: Investigated for its effects on metabolic pathways and cellular processes.
Medicine: Explored for its potential use in developing low-calorie sweeteners for diabetic patients.
Industry: Utilized in the formulation of sugar-free and low-calorie food and beverage products.
Mechanism of Action
Sweetinine is compared with other synthetic and natural sweeteners, such as:
Aspartame: Like this compound, aspartame is a low-calorie sweetener but differs in its chemical structure and metabolic pathway.
Sucralose: Sucralose is another synthetic sweetener that is non-caloric and much sweeter than this compound.
Stevia: A natural sweetener derived from the Stevia plant, known for its high sweetness and zero caloric content.
Uniqueness of this compound:
Sweetness Intensity: this compound is known for its high sweetness intensity, which is comparable to other high-intensity sweeteners.
Stability: this compound exhibits good thermal and pH stability, making it suitable for use in a wide range of food and beverage applications.
Safety Profile: this compound has been extensively studied for its safety and has been approved for use in various countries.
Comparison with Similar Compounds
- Aspartame
- Sucralose
- Stevia
- Saccharin
- Acesulfame potassium
Sweetinine stands out due to its unique combination of sweetness intensity, stability, and safety, making it a valuable addition to the range of available sweetening agents.
Properties
CAS No. |
1361-42-8 |
|---|---|
Molecular Formula |
C20H33N3 |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
(1R,2R,9R,10S)-1-[(2R)-piperidin-2-yl]-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene |
InChI |
InChI=1S/C20H33N3/c1-3-9-21-18(8-1)20-13-16(12-15-6-5-10-22-19(15)20)17-7-2-4-11-23(17)14-20/h12,16-19,21-22H,1-11,13-14H2/t16-,17-,18+,19+,20+/m0/s1 |
InChI Key |
BVSPPBKONISENN-CENDIDJXSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)[C@]23C[C@H](C=C4[C@H]2NCCC4)[C@@H]5CCCCN5C3 |
Canonical SMILES |
C1CCNC(C1)C23CC(C=C4C2NCCC4)C5CCCCN5C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


